3-chloro-N-[cyano(2-methoxyphenyl)methyl]-2-nitrobenzamide
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Overview
Description
3-chloro-N-[cyano(2-methoxyphenyl)methyl]-2-nitrobenzamide is a complex organic compound with a variety of applications in scientific research and industry This compound is characterized by its unique chemical structure, which includes a chloro group, a cyano group, a methoxyphenyl group, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[cyano(2-methoxyphenyl)methyl]-2-nitrobenzamide typically involves multiple steps, including nitration, chlorination, and cyanoacetylation. One common method starts with the nitration of a suitable benzene derivative to introduce the nitro group. This is followed by chlorination to add the chloro group. The final step involves the cyanoacetylation of the intermediate product to introduce the cyano and methoxyphenyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent-free methods and the use of catalysts can also be employed to improve efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[cyano(2-methoxyphenyl)methyl]-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can produce various substituted benzamides.
Scientific Research Applications
3-chloro-N-[cyano(2-methoxyphenyl)methyl]-2-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-N-[cyano(2-methoxyphenyl)methyl]-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the cyano group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-[cyano(2-methoxyphenyl)methyl]-benzamide: Lacks the nitro group, which may affect its reactivity and biological activity.
2-chloro-N-[cyano(2-methoxyphenyl)methyl]-2-nitrobenzamide: Positional isomer with different chemical properties.
3-chloro-N-[cyano(2-methoxyphenyl)methyl]-2-aminobenzamide: Contains an amino group instead of a nitro group, leading to different reactivity.
Uniqueness
The presence of both nitro and cyano groups in 3-chloro-N-[cyano(2-methoxyphenyl)methyl]-2-nitrobenzamide makes it unique compared to similar compounds
Properties
IUPAC Name |
3-chloro-N-[cyano-(2-methoxyphenyl)methyl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O4/c1-24-14-8-3-2-5-10(14)13(9-18)19-16(21)11-6-4-7-12(17)15(11)20(22)23/h2-8,13H,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIWJBXGSCBTEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C#N)NC(=O)C2=C(C(=CC=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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